

Unveiling the Bioactive Potential of Luteolin 7-Sulfate: A Technical Guide

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Compound of Interest

Compound Name: Luteolin 7-sulfate

Cat. No.: B3053893

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Abstract

Luteolin 7-sulfate, a sulfated flavonoid found in marine plants, is emerging as a compound of significant interest in the fields of dermatology and pharmacology. This technical guide provides an in-depth analysis of the currently understood biological activities of **Luteolin 7-sulfate**, with a primary focus on its well-documented antimelanogenic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development efforts. While research into other potential biological activities of **Luteolin 7-sulfate** is limited, this guide also briefly discusses the known multifaceted activities of its parent compound, luteolin, to highlight potential areas for future investigation.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities. Luteolin, a common flavone, has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.^{[1][2][3][4]} **Luteolin 7-sulfate** is a naturally occurring sulfated derivative of luteolin, notably isolated from marine plants such as *Phyllospadix iwatensis*.^[5] The addition of a sulfate group can significantly alter the physicochemical properties of a flavonoid, including its solubility, bioavailability, and biological activity. This guide focuses specifically on the reported biological functions of **Luteolin 7-sulfate**, providing a centralized resource for researchers.

Antimelanogenic Activity of Luteolin 7-Sulfate

The most well-documented biological activity of **Luteolin 7-sulfate** is its ability to inhibit melanin synthesis, making it a promising candidate for the treatment of hyperpigmentation disorders.

Inhibition of Tyrosinase and Melanin Production

Luteolin 7-sulfate has been shown to be a potent inhibitor of human tyrosinase, the rate-limiting enzyme in melanogenesis.^[5] Its inhibitory effect is reported to be stronger than that of its parent compound, luteolin, as well as other known tyrosinase inhibitors like arbutin.^[5] This inhibition of tyrosinase activity directly leads to a reduction in melanin production in cell-based assays.

Quantitative Data on Antimelanogenic Effects

The following tables summarize the key quantitative findings from in vitro studies on the antimelanogenic and cytotoxic effects of **Luteolin 7-sulfate**.

Table 1: Comparative Cytotoxicity of **Luteolin 7-Sulfate** and Luteolin

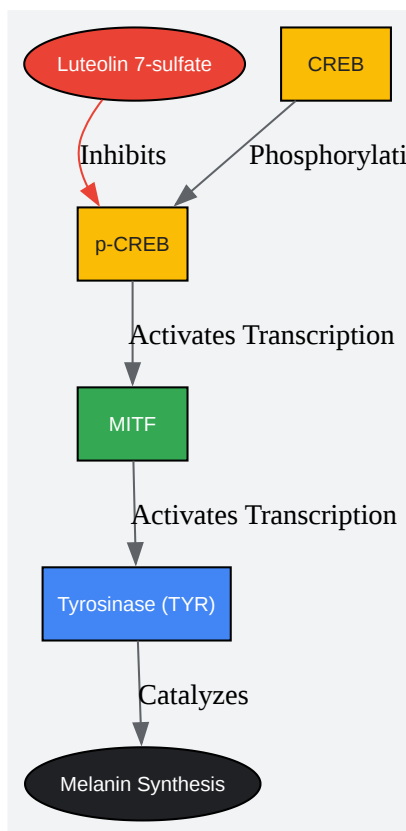
Cell Line	Compound	Concentration	Viability (%)	Reference
B16-F10 Murine Melanoma	Luteolin 7-sulfate	30 μ M	~100%	^[6]
B16-F10 Murine Melanoma	Luteolin	30 μ M	<80%	^[6]
Human Epidermal Melanocytes (HEM)	Luteolin 7-sulfate	30 μ M	~100%	^[6]
Human Epidermal Melanocytes (HEM)	Luteolin	30 μ M	~80%	^[6]

Table 2: Effect of **Luteolin 7-Sulfate** on Melanin Content

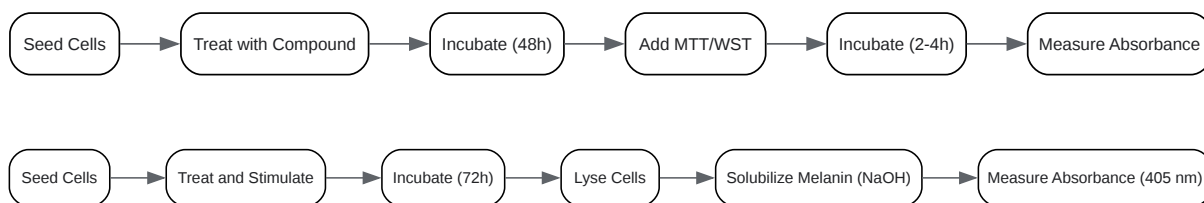
Cell Line	Stimulant	Treatment	Concentration	Melanin Content Reduction (%)	Reference
B16-F10 Murine Melanoma	α -MSH (0.1 μ M)	Luteolin 7-sulfate	3 μ M	Significant	[6]
B16-F10 Murine Melanoma	α -MSH (0.1 μ M)	Luteolin 7-sulfate	10 μ M	Significant	[6]
B16-F10 Murine Melanoma	α -MSH (0.1 μ M)	Luteolin 7-sulfate	30 μ M	Significant	[6]
Human Epidermal Melanocytes (HEM)	L-tyrosine	Luteolin 7-sulfate	30 μ M	More effective than arbutin	[5]

Signaling Pathway: Downregulation of the CREB/MITF/Tyrosinase Axis

Luteolin 7-sulfate exerts its antimelanogenic effects not only by directly inhibiting tyrosinase activity but also by downregulating the expression of the tyrosinase gene (TYR). This is achieved through the modulation of a key signaling pathway. **Luteolin 7-sulfate** has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[7] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[7] The reduction in MITF levels results in decreased transcription of the TYR gene, leading to lower levels of tyrosinase protein and consequently, reduced melanin synthesis.[7]



Signaling Pathway of Luteolin 7-Sulfate in Melanogenesis Inhibition



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